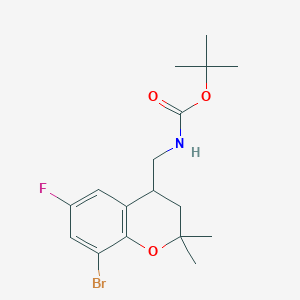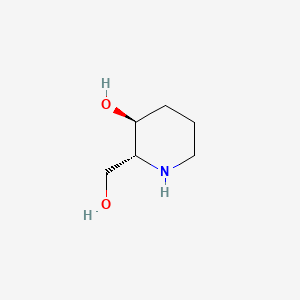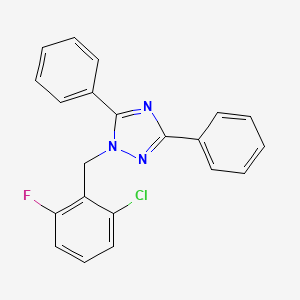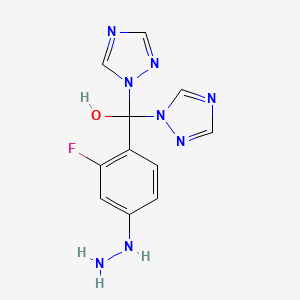
tert-Butyl ((8-bromo-6-fluoro-2,2-dimethylchroman-4-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((8-bromo-6-fluoro-2,2-dimethylchroman-4-yl)methyl)carbamate is a synthetic organic compound with the molecular formula C17H23BrFNO3 It is characterized by the presence of a bromine atom, a fluorine atom, and a tert-butyl carbamate group attached to a chroman ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((8-bromo-6-fluoro-2,2-dimethylchroman-4-yl)methyl)carbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Fluorination: The addition of a fluorine atom to the brominated intermediate.
Carbamate Formation: The reaction of the intermediate with tert-butyl isocyanate to form the final carbamate product.
The reaction conditions for these steps often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl ((8-bromo-6-fluoro-2,2-dimethylchroman-4-yl)methyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The chroman ring system can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different chroman derivatives .
Aplicaciones Científicas De Investigación
tert-Butyl ((8-bromo-6-fluoro-2,2-dimethylchroman-4-yl)methyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl ((8-bromo-6-fluoro-2,2-dimethylchroman-4-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The carbamate group may also play a role in modulating its activity and stability .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl ((5-bromo-3-fluoro-2-methoxypyridin-4-yl)methyl)carbamate
- tert-Butyl ((2-bromo-5-methylthiazol-4-yl)methyl)carbamate
Uniqueness
tert-Butyl ((8-bromo-6-fluoro-2,2-dimethylchroman-4-yl)methyl)carbamate is unique due to its specific combination of bromine, fluorine, and tert-butyl carbamate groups attached to a chroman ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C17H23BrFNO3 |
|---|---|
Peso molecular |
388.3 g/mol |
Nombre IUPAC |
tert-butyl N-[(8-bromo-6-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)methyl]carbamate |
InChI |
InChI=1S/C17H23BrFNO3/c1-16(2,3)23-15(21)20-9-10-8-17(4,5)22-14-12(10)6-11(19)7-13(14)18/h6-7,10H,8-9H2,1-5H3,(H,20,21) |
Clave InChI |
RVZPIKBIXCSAMR-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C2=C(O1)C(=CC(=C2)F)Br)CNC(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Fluorophenyl)-5-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11780259.png)
![2-(Chlorodifluoromethyl)benzo[d]thiazole](/img/structure/B11780263.png)





![tert-Butyl 6-(2-hydroxyethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11780295.png)
![5-(4-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11780309.png)

![6-Methoxy-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11780320.png)


![4-(tert-Butoxy)-3-((7-(ethoxycarbonyl)-9-azabicyclo[3.3.1]nonan-3-yl)amino)-2-methyl-4-oxobutan-2-yl tert-butyl oxalate](/img/structure/B11780335.png)
